molecular formula C9H5ClF2N2O2 B13913677 3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid

3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid

Cat. No.: B13913677
M. Wt: 246.60 g/mol
InChI Key: LRKTUISFALWCCI-UHFFFAOYSA-N
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Description

3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and difluoromethyl groups in the structure of this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under suitable reaction conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the chloro and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethyl)-2H-indazole-5-carboxylic acid: Lacks the chloro group but shares the indazole core and difluoromethyl group.

    3-Chloro-2-methyl-2H-indazole-5-carboxylic acid: Contains a methyl group instead of the difluoromethyl group.

    3-Chloro-2-(trifluoromethyl)-2H-indazole-5-carboxylic acid: Contains a trifluoromethyl group instead of the difluoromethyl group.

Uniqueness

3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid is unique due to the combination of the chloro and difluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C9H5ClF2N2O2

Molecular Weight

246.60 g/mol

IUPAC Name

3-chloro-2-(difluoromethyl)indazole-5-carboxylic acid

InChI

InChI=1S/C9H5ClF2N2O2/c10-7-5-3-4(8(15)16)1-2-6(5)13-14(7)9(11)12/h1-3,9H,(H,15,16)

InChI Key

LRKTUISFALWCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C(=C2C=C1C(=O)O)Cl)C(F)F

Origin of Product

United States

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